molecular formula C9H17F2N B13616115 2-(4,4-Difluorocyclohexyl)propan-2-amine

2-(4,4-Difluorocyclohexyl)propan-2-amine

Cat. No.: B13616115
M. Wt: 177.23 g/mol
InChI Key: VOTNYPTUFSUAPO-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)propan-2-amine is an organic compound characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluorocyclohexyl)propan-2-amine typically involves the following steps:

    Amination: The fluorinated cyclohexyl compound is then reacted with ammonia or an amine source under controlled conditions to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the amine group to an alkylamine.

    Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alkylamines.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,4-Difluorocyclohexyl)propan-2-amine hydrochloride
  • 2-(4,4-Difluorocyclohexyl)propan-2-ol

Uniqueness

2-(4,4-Difluorocyclohexyl)propan-2-amine is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of both fluorine atoms and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C9H17F2N

Molecular Weight

177.23 g/mol

IUPAC Name

2-(4,4-difluorocyclohexyl)propan-2-amine

InChI

InChI=1S/C9H17F2N/c1-8(2,12)7-3-5-9(10,11)6-4-7/h7H,3-6,12H2,1-2H3

InChI Key

VOTNYPTUFSUAPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC(CC1)(F)F)N

Origin of Product

United States

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